molecular formula C27H44O7S B1258266 eurysterol B sulfonic acid

eurysterol B sulfonic acid

Cat. No. B1258266
M. Wt: 512.7 g/mol
InChI Key: QPVBWEUWNJWRLD-XPVUCKRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eurysterol B sulfonic acid is a steroid sulfate that is 5alpha-cholestane with a double bond at position 22, hydroxy groups at positions 5 and 6, a bridged oxolane between positions 8 and 19 and a sulfate group at position 3. It has a role as a metabolite, an antifungal agent and an antineoplastic agent. It is a steroid sulfate, a bridged compound, a 5alpha-hydroxy steroid, a 6beta-hydroxy steroid, a diol and a cyclic ether. It is a conjugate acid of a eurysterol B(1-). It derives from a hydride of a 5alpha-cholestane.

Scientific Research Applications

Cytotoxic and Antifungal Properties

Eurysterol B sulfonic acid, isolated from an undescribed marine sponge of the genus Euryspongia, has demonstrated notable cytotoxicity against human colon carcinoma (HCT-116) cells with an IC50 value of 14.3 microg/mL. Additionally, it exhibits antifungal activity against both amphotericin B-resistant and wild-type strains of Candida albicans, showcasing its potential in medical research and pharmaceutical applications (Boonlarppradab & Faulkner, 2007).

Synthesis and Chemical Analysis

The chemical synthesis and analysis of eurysterol A, a compound closely related to eurysterol B, have provided insights into the structural intricacies and potential synthesis pathways for eurysterol B sulfonic acid. This research aids in understanding the complex nature of marine-derived steroidal compounds and their potential applications in drug development and other scientific fields (Taspinar et al., 2020).

Broader Implications

While specific studies on eurysterol B sulfonic acid are limited, research on related sulfonic acids and sulfated compounds has highlighted the importance of these chemical groups in various biological and environmental processes. Sulfonation, a key chemical modification, plays a critical role in the metabolism, function, and regulation of many biological molecules, indicating the potential broader significance of sulfonic acid derivatives like eurysterol B in scientific research (Strott, 2002).

properties

Product Name

eurysterol B sulfonic acid

Molecular Formula

C27H44O7S

Molecular Weight

512.7 g/mol

IUPAC Name

[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(E,2R)-6-methylhept-3-en-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] hydrogen sulfate

InChI

InChI=1S/C27H44O7S/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25/h5,7,17-23,28-29H,6,8-16H2,1-4H3,(H,30,31,32)/b7-5+/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+/m1/s1

InChI Key

QPVBWEUWNJWRLD-XPVUCKRVSA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)O)CO4)O)O)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)O)CO4)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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